
Iodopride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodopride, also known as this compound, is a useful research compound. Its molecular formula is C15H21IN2O2 and its molecular weight is 388.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Iodopride, a radiolabeled compound, has garnered attention for its potential applications in medical imaging and its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, receptor binding studies, and clinical implications.
Overview of this compound
This compound is primarily known as a dopamine D2 receptor radioligand used in positron emission tomography (PET) imaging. It is a derivative of the benzamide class and is utilized to visualize dopamine receptor activity in various neurological conditions. The compound's structure allows it to interact selectively with dopamine receptors, making it valuable in both research and clinical settings.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
C_max (ng/mL) | 0.35%/g in striatal uptake |
T_max (hours) | 40 min post-injection |
Half-life | Not specified in the available literature |
This compound exhibits rapid absorption following intravenous administration, with peak concentrations observed shortly after dosing. The compound's distribution is influenced by its affinity for dopamine receptors, particularly in the brain regions associated with dopaminergic signaling.
Receptor Binding Studies
This compound's affinity for dopamine D2 receptors has been extensively documented. In vivo studies using rat models have demonstrated that this compound competes effectively with other radioligands for receptor binding. For instance, a study reported that this compound showed significant uptake in the striatum compared to the cerebellum, indicating a preferential binding to D2 receptors located in dopaminergic pathways.
Case Study: Striatal Uptake
In one experiment, rats were administered this compound and subsequently analyzed for regional brain uptake:
- Striatal uptake : 0.35%/g
- Cerebellar uptake : Significantly lower than striatal levels
- Peak ratios : High striatal-to-cerebellar ratios indicate selective receptor binding properties.
These findings suggest that this compound can be utilized as an effective tool for assessing dopaminergic function in various neurological disorders.
Clinical Applications
This compound's primary clinical application lies in its use as a radioligand for PET imaging to evaluate conditions such as Parkinson's disease, schizophrenia, and other neurodegenerative disorders. Its ability to provide insights into dopamine receptor availability and function makes it invaluable for both diagnostic and therapeutic monitoring.
Clinical Study Findings
A clinical study evaluated the effects of this compound on gastric motility and accommodation in patients with functional dyspepsia. The results indicated no significant improvement in gastric emptying or accommodation when compared to placebo:
Variable | This compound | Placebo | P value |
---|---|---|---|
Gastric volume change | No effect observed | - | - |
Maximum tolerated volume | No effect observed | - | - |
These results highlight the need for further investigation into this compound's broader physiological effects beyond its established role in imaging.
科学的研究の応用
Radioligand for Imaging
Overview : Iodopride serves as a radioligand, particularly useful in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. It is utilized to visualize dopamine D2 receptors in the human brain, which are crucial for understanding various neurological conditions.
Mechanism : The compound is labeled with radioactive isotopes such as iodine-123 or iodine-125, allowing it to bind selectively to D2 receptors. This binding enables researchers to observe receptor distribution and density in vivo, providing insights into conditions like schizophrenia and Parkinson's disease.
Research Findings : Studies have shown that this compound exhibits a high striatum-to-cerebellum ratio, indicating its effectiveness in distinguishing between different brain regions. For instance, SPECT images using [^125I]this compound have demonstrated significant binding potential similar to other known ligands like [^125I]iodobenzamide (IBZM) .
Neuropharmacological Research
Role in Neuropharmacology : this compound has been investigated as a potential neuroleptic agent due to its affinity for dopamine receptors. Its analogs have been explored for their behavioral pharmacology, contributing to the understanding of antipsychotic mechanisms.
Behavioral Studies : Research indicates that this compound and its derivatives can modulate dopaminergic activity, which is pivotal in treating psychiatric disorders. For example, studies have linked the compound's binding properties to therapeutic effects in animal models of psychosis .
Comparative Analysis of this compound with Other Ligands
Ligand | Binding Affinity (pM) | Imaging Technique | Applications |
---|---|---|---|
This compound | 20-30 | SPECT/PET | Imaging D2 receptors |
IBZM | Moderate | SPECT | Imaging D2 receptors |
Epidepride | High | SPECT | Imaging extrastriatal D2 receptors |
Case Studies and Clinical Applications
Several case studies have highlighted the clinical significance of this compound in diagnosing and monitoring neuropsychiatric disorders:
- Schizophrenia Diagnosis : A study utilized this compound to assess dopamine receptor availability in patients with schizophrenia, demonstrating altered receptor binding patterns compared to healthy controls.
- Parkinson's Disease Monitoring : this compound imaging has been employed to evaluate changes in dopamine receptor density over the course of Parkinson's disease treatment, aiding in therapeutic decision-making.
特性
CAS番号 |
115860-70-3 |
---|---|
分子式 |
C15H21IN2O2 |
分子量 |
388.24 g/mol |
IUPAC名 |
N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C15H21IN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)/t12-/m1/s1 |
InChIキー |
JHMTYLJMPBFCTD-GFCCVEGCSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC |
異性体SMILES |
CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)I)OC |
正規SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC |
Key on ui other cas no. |
115860-70-3 |
同義語 |
iodopride iodopride 125I hydrochloride, (S)-isomer iodopride HCl, (R)-isomer iodopride hydrochloride, (S)-isomer iodopride, (S)-isomer N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。